RI-2
RI-2
RI-2 is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay; specifically inhibits HR(Homologous recombination) repair in human cells.IC50 value: 44.17 μM [1]Target: RAD51 inhibitorin vitro: RI-2 inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. RI-2 can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1.
Brand Name:
Vulcanchem
CAS No.:
1417162-36-7
VCID:
VC0002878
InChI:
InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3
SMILES:
COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4
Molecular Formula:
C21H18Cl2N2O4
Molecular Weight:
433.285
RI-2
CAS No.: 1417162-36-7
Inhibitors
VCID: VC0002878
Molecular Formula: C21H18Cl2N2O4
Molecular Weight: 433.285
CAS No. | 1417162-36-7 |
---|---|
Product Name | RI-2 |
Molecular Formula | C21H18Cl2N2O4 |
Molecular Weight | 433.285 |
IUPAC Name | 1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Standard InChI | InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3 |
Standard InChIKey | JMPJNNOSVCHYOU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Appearance | Assay:≥98%A crystalline solid |
Description | RI-2 is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay; specifically inhibits HR(Homologous recombination) repair in human cells.IC50 value: 44.17 μM [1]Target: RAD51 inhibitorin vitro: RI-2 inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. RI-2 can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1. |
Synonyms | 1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholino-1H-pyrrole-2,5-dione |
Reference | [1]. Budke B, et al. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity. J Med Chem. 2013 Jan 10;56(1):254-63. |
PubChem Compound | 71547138 |
Last Modified | Nov 11 2021 |
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